molecular formula C11H11N5O2S B12453431 (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12453431
M. Wt: 277.30 g/mol
InChI Key: CAJJDYXOFVOWCJ-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of 2-hydroxyphenylhydrazine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions can target the hydrazinylidene moiety.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound has potential applications in drug discovery and development. Its pyrazole core is known for its anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)benzoxazole
  • 2-(2-hydroxyphenyl)benzotriazole

Uniqueness

Compared to similar compounds, (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its pyrazole core and hydrazinylidene moiety provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C11H11N5O2S

Molecular Weight

277.30 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C11H11N5O2S/c1-6-9(10(18)16(15-6)11(12)19)14-13-7-4-2-3-5-8(7)17/h2-5,15,17H,1H3,(H2,12,19)

InChI Key

CAJJDYXOFVOWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=CC=C2O

Origin of Product

United States

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